

Spectroscopic Data for 1-(4-Fluorophenyl)guanidine: A Technical Guide

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Compound of Interest

Compound Name: **1-(4-Fluorophenyl)guanidine**

Cat. No.: **B1348145**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for **1-(4-Fluorophenyl)guanidine**. Due to a lack of publicly available experimental spectra for this specific compound, this document primarily presents predicted data, supplemented with information from structurally similar compounds to offer a comprehensive analytical profile. This guide is intended to support researchers in the identification and characterization of **1-(4-Fluorophenyl)guanidine**.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **1-(4-Fluorophenyl)guanidine**.

Table 1: Predicted ^1H NMR Spectroscopic Data

Atom No.	Predicted Chemical Shift (ppm)	Multiplicity
Phenyl-H (ortho to F)	7.1 - 7.3	m
Phenyl-H (meta to F)	7.0 - 7.2	m
Guanidino-NH	6.8 - 7.5	br s

Disclaimer: This is a predicted spectrum and actual experimental values may vary.

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Carbon Atom	Expected Chemical Shift Range (ppm)
C=N (Guanidino)	155 - 165
C-F (Phenyl)	158 - 165 (d, $^1\text{J}_{\text{CF}} \approx 240\text{-}250$ Hz)
C-N (Phenyl)	135 - 145
CH (Phenyl, ortho to F)	118 - 125 (d, $^2\text{J}_{\text{CF}} \approx 20\text{-}25$ Hz)
CH (Phenyl, meta to F)	114 - 117 (d, $^3\text{J}_{\text{CF}} \approx 5\text{-}10$ Hz)

Note: The chemical shift ranges and coupling constants are estimations based on data for structurally similar compounds, such as 2-(4-fluorophenyl)pyridine and other substituted guanidines.

Table 3: Predicted Infrared (IR) Spectroscopy Data

Functional Group	Expected Wavenumber Range (cm^{-1})	Vibration Mode
N-H (Guanidino)	3100 - 3500	Stretching
C=N (Guanidino)	1630 - 1680	Stretching
C-N	1250 - 1350	Stretching
C-F (Aromatic)	1100 - 1250	Stretching
Aromatic C-H	3000 - 3100	Stretching
Aromatic C=C	1450 - 1600	Stretching

Note: These are general expected ranges for the functional groups present in the molecule.

Table 4: Predicted Mass Spectrometry Data

Adduct	Predicted m/z
[M+H] ⁺	154.07750
[M+Na] ⁺	176.05944
[M-H] ⁻	152.06294
[M+NH ₄] ⁺	171.10404
[M+K] ⁺	192.03338
[M] ⁺	153.06967

Data sourced from PubChem.[\[1\]](#)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. These are based on standard laboratory practices for similar organic compounds.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1-(4-Fluorophenyl)guanidine** in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent will depend on the solubility of the compound and the desired exchange of labile protons.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Reference the spectrum to the residual solvent peak.
- ¹³C NMR Acquisition:

- Acquire a one-dimensional carbon spectrum with proton decoupling.
- A larger number of scans will be required compared to ^1H NMR due to the low natural abundance of ^{13}C .
- Reference the spectrum to the solvent peak.

IR Spectroscopy

- Sample Preparation:
 - Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or pure KBr pellet).
 - Record the spectrum of the sample over a typical range of 4000-400 cm^{-1} .
 - The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

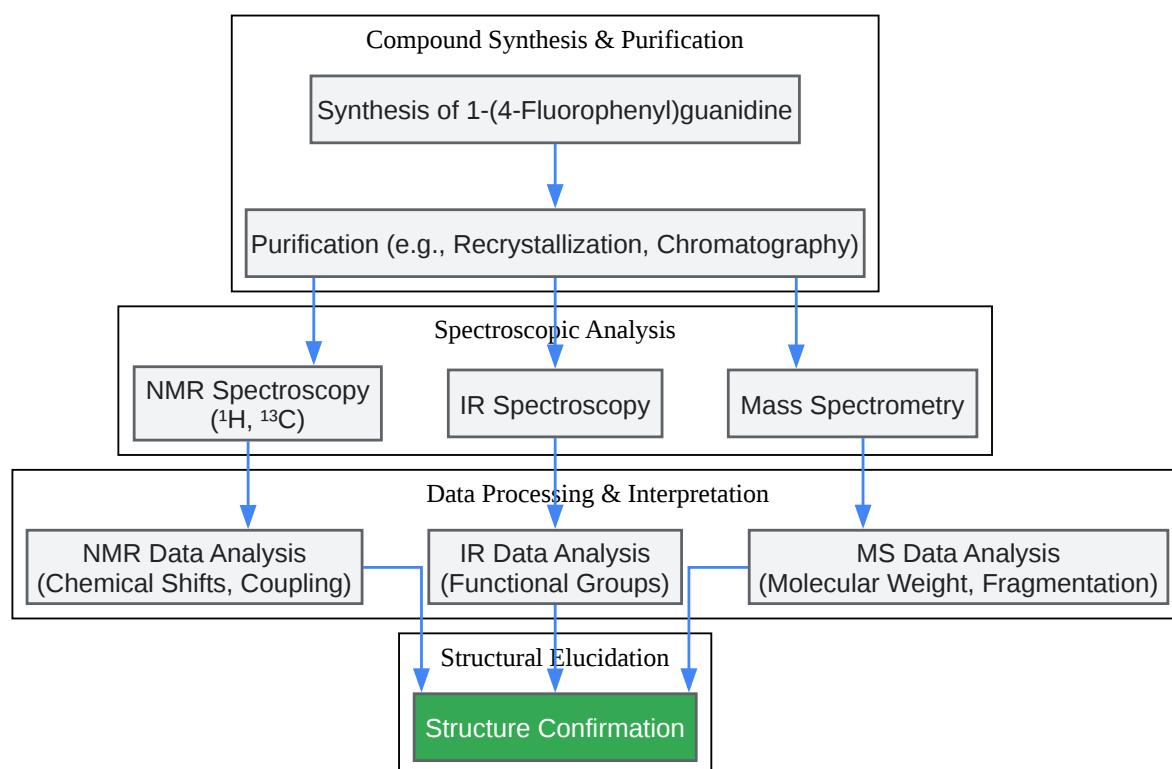
Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).
- Data Acquisition:

- Introduce the sample solution into the ion source.
- Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.
- The resulting spectrum will show the mass-to-charge ratio (m/z) of the detected ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **1-(4-Fluorophenyl)guanidine**.



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References

- 1. PubChemLite - 1-(4-fluorophenyl)guanidine carbonate (C7H8FN3) [pubchemlite.lcsb.uni.lu]
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